molecular formula C7H10O2 B6213272 rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol, endo CAS No. 111080-27-4

rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol, endo

Cat. No.: B6213272
CAS No.: 111080-27-4
M. Wt: 126.2
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Description

rac-[(1R,2S,4R)-7-oxabicyclo[221]hept-5-en-2-yl]methanol, endo is a bicyclic organic compound featuring a unique oxabicycloheptene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol, endo typically involves the Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, followed by subsequent functional group transformations. The reaction conditions often require controlled temperatures and the use of catalysts to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions in continuous flow reactors to ensure high yield and purity. The process is optimized for scalability, with careful control of reaction parameters to maintain the integrity of the bicyclic structure.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol, endo undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are frequently used.

    Substitution: Reagents like SOCl2 (Thionyl chloride) and PBr3 (Phosphorus tribromide) are used for substitution reactions.

Major Products

Scientific Research Applications

rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol, endo has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol, endo involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.

    Oxabicycloheptene analogs: Compounds with variations in the oxabicycloheptene core structure.

Uniqueness

rac-[(1R,2S,4R)-7-oxabicyclo[22

Properties

CAS No.

111080-27-4

Molecular Formula

C7H10O2

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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